DLin-KC2-DMA -

DLin-KC2-DMA

Catalog Number: EVT-265800
CAS Number:
Molecular Formula: C43H79NO2
Molecular Weight: 642.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DLin-KC2-DMA (full name: 2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1,3]-dioxolane) is an ionizable cationic lipid widely studied for its role in lipid nanoparticle (LNP) formulations used in gene delivery. [, , , , , , , , , , ] Its cationic nature at physiological pH allows for complexation with negatively charged nucleic acids like siRNA and DNA, encapsulating them within LNPs for targeted delivery into cells. [, , , , , ] DLin-KC2-DMA's structure, particularly its ionizable amine headgroup and two linoleyl lipid tails, contributes significantly to the LNP's ability to escape endosomes and release its genetic cargo into the cytoplasm, making it a crucial component for effective gene silencing and expression. [, , , , ]

Overview

DLin-KC2-DMA is a synthetic cationic lipid that plays a crucial role in the formulation of lipid nanoparticles for the delivery of nucleic acids, particularly messenger RNA and small interfering RNA. This compound has gained attention due to its enhanced efficacy compared to its predecessors, such as DLin-DMA, particularly in terms of transfection potency and biocompatibility. The compound's structure includes a dimethylamino group, which contributes to its ionizable nature, allowing it to adapt to various pH environments during delivery processes.

Source and Classification

DLin-KC2-DMA is classified as an ionizable cationic lipid. It was developed through modifications of earlier lipid formulations aimed at improving the delivery of nucleic acids. The compound is derived from a series of modifications starting from N,N-dimethyl-3-aminopropane, leading to its current form, which has shown significant improvements in nucleic acid delivery systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of DLin-KC2-DMA involves several steps, typically starting with the preparation of the amine head group followed by the introduction of hydrophobic tails. The synthesis process can include:

  1. Preparation of the Amine Head Group: This involves the modification of N,N-dimethyl-3-aminopropane to create a more effective amine structure.
  2. Hydrophobic Tail Addition: The hydrophobic components are added to enhance the lipid's ability to encapsulate nucleic acids and facilitate cellular uptake.
  3. Purification: Post-synthesis, the compound is purified using techniques such as chromatography to ensure high purity and functionality.

The resulting compound has a pKa of approximately 6.7, which allows it to be protonated under acidic conditions, enhancing its ability to interact with negatively charged nucleic acids .

Molecular Structure Analysis

Structure and Data

DLin-KC2-DMA features a complex molecular structure characterized by:

  • Amine Head Group: A dimethylamino group that is responsible for its cationic nature.
  • Hydrophobic Tails: Composed of long-chain fatty acids that provide structural integrity and facilitate membrane fusion.

The chemical formula for DLin-KC2-DMA can be represented as C₃₁H₅₉N₂O₂, highlighting its large hydrophobic component relative to its polar head group. The structural configuration allows for effective self-assembly into lipid nanoparticles when mixed with nucleic acids .

Chemical Reactions Analysis

Reactions and Technical Details

DLin-KC2-DMA participates in several key chemical reactions during its application in drug delivery:

  1. Ionization: At physiological pH (around 7.4), DLin-KC2-DMA exists predominantly in its neutral form, which facilitates the encapsulation of nucleic acids.
  2. Membrane Fusion: Upon entering cells, the acidic environment within endosomes leads to protonation of DLin-KC2-DMA, promoting membrane fusion and subsequent release of nucleic acids into the cytoplasm.

These reactions are critical for the successful delivery and efficacy of therapeutic nucleic acids .

Mechanism of Action

Process and Data

The mechanism by which DLin-KC2-DMA facilitates nucleic acid delivery involves several steps:

  1. Formation of Lipid Nanoparticles: DLin-KC2-DMA self-assembles with nucleic acids into lipid nanoparticles through hydrophobic interactions.
  2. Cellular Uptake: These nanoparticles are taken up by cells via endocytosis.
  3. Endosomal Escape: Once inside the cell, the acidic environment triggers protonation, leading to disruption of endosomal membranes and release of nucleic acids into the cytoplasm.

This multi-step process enhances the bioavailability and effectiveness of RNA-based therapeutics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DLin-KC2-DMA exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, necessitating formulation into lipid nanoparticles for effective use.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature; it remains stable under physiological conditions but may degrade under extreme conditions.
  • Biocompatibility: Studies have shown that DLin-KC2-DMA is well-tolerated in biological systems, making it suitable for therapeutic applications .
Applications

Scientific Uses

DLin-KC2-DMA is primarily used in:

  1. Gene Therapy: It serves as a vehicle for delivering therapeutic RNA molecules, including mRNA vaccines and gene silencing agents.
  2. Research Applications: The compound is utilized in various studies exploring lipid nanoparticle formulations for improved transfection efficiency.
  3. Pharmaceutical Development: Its role in developing FDA-approved therapies highlights its significance in modern medicine .
Introduction to DLin-KC2-DMA

Historical Development of Ionizable Lipids in LNP Technology

The rational design of ionizable lipids evolved through systematic iterations to overcome extracellular and intracellular delivery barriers:

  • First-generation cationic lipids (1980s–1990s): Featured permanently charged headgroups (e.g., DOTMA, DOTAP) that facilitated nucleic acid complexation but caused significant cytotoxicity and serum protein binding. Their positive surface charge triggered non-specific cellular interactions and rapid blood clearance, limiting therapeutic utility [5] [6].
  • Early ionizable lipids (2000s): Introduced pH-dependent charge modulation (neutral at pH 7.4, cationic in acidic endosomes). DLin-DMA, incorporating dilinoleyl chains, demonstrated improved hepatic gene silencing but required high doses (1.0 mg/kg siRNA) due to inadequate endosomal escape efficiency [5] [10].
  • Breakthrough optimization: Structure-activity studies revealed that unsaturated lipid tails enhanced membrane fusion, while tertiary amine groups enabled pH-responsive behavior. This culminated in DLin-KC2-DMA, synthesized via strategic ketal integration into DLin-DMA's backbone. In vivo studies demonstrated a dramatic potency leap, requiring merely 0.1 mg/kg siRNA for 50% target gene silencing—a 10-fold improvement over DLin-DMA [5] [7] [10].

Table 1: Evolution of Key Ionizable Lipids in LNP Technology

Lipid GenerationExample CompoundspKaKey Structural FeaturesEfficiency (ED50)
Cationic (1st gen)DOTMA, DOTAP>8.0Permanent positive charge; ester/ether linkagesLow; high toxicity
Early IonizableDLin-DMA~6.6Dialkylamine head; linoleyl tails1.0 mg/kg (siRNA)
Ketal-optimizedDLin-KC2-DMA6.0–6.2Ketal linker; asymmetric tails0.1 mg/kg (siRNA)
Clinical SuccessorsDLin-MC3-DMA6.4–6.7Ester-based biodegradability0.01–0.03 mg/kg (siRNA)

Structural Classification of DLin-KC2-DMA as a Ketal-Containing Ionizable Lipid

DLin-KC2-DMA (chemical name: 2-(2,2-di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylethan-1-amine; CAS: 1190197-97-7) belongs to the structurally distinct ketal-ionizable lipid subclass. Its architecture comprises three critical domains:

  • Ionizable headgroup: A dimethylamino moiety that undergoes protonation below pH 6.5, enabling reversible positive charge induction essential for endosomal disruption. The tertiary amine pKa (~6.2) resides within the optimal window (6.2–6.5) for in vivo efficacy, balancing nucleic acid encapsulation efficiency with low serum protein binding [2] [6] [7].
  • Ketal-linker domain: A 1,3-dioxolane ring replacing conventional ester/carbon linkers. This rigid cyclic structure enhances chemical stability against hydrolytic degradation while optimizing the spatial orientation between hydrophobic tails and amine head. Molecular dynamics simulations suggest the ketal group modulates molecular packing during LNP self-assembly, facilitating hexagonal phase formation in acidic endosomal environments [5] [10].
  • Hydrophobic tail region: Two asymmetric linoleyl (C18:2) chains with cis-configured double bonds at positions 9 and 12. The 60° bend induced by cis unsaturation prevents dense lipid packing, enhancing membrane fluidity and promoting fusion with endosomal membranes. Comparative studies confirmed that linoleyl chains outperform saturated or mono-unsaturated analogs in endosomal escape efficiency [2] [5].

Table 2: Structural and Physicochemical Properties of DLin-KC2-DMA

PropertySpecificationFunctional Significance
Molecular FormulaC₄₃H₇₉NO₂High carbon content enhances hydrophobicity
Molecular Weight642.09 g/molOptimal for lipid bilayer integration
Ionizable GroupTertiary dimethylaminepKa ≈ 6.2 enables pH-dependent charge shift
Linker Chemistry1,3-Dioxolane (ketal)Hydrolysis resistance; conformational rigidity
Hydrocarbon Tails2 x linoleyl (C18:2) chainsCis-double bonds enhance membrane fusion
Solubility≥43.4 mg/mL in ethanol; insoluble in waterFacilitates ethanol-based LNP microfluidics

Role in Nucleic Acid Delivery: From siRNA to mRNA Vaccines

DLin-KC2-DMA-enabled LNPs revolutionized nucleic acid delivery through three synergistic mechanisms:

  • Nucleic Acid Encapsulation and Stability: During LNP formulation (typically via microfluidics), DLin-KC2-DMA’s protonated state facilitates electrostatic compaction of polyanionic nucleic acids. Its linoleyl tails intercalate with helper lipids (DSPC, cholesterol, PEG-lipid), forming a protective hydrophobic shell that confers serum nuclease resistance. Cryo-EM studies reveal LNPs with DLin-KC2-DMA adopt electron-dense core structures with >90% siRNA encapsulation efficiency [2] [3].

  • Cellular Uptake and Endosomal Escape: At physiological pH, DLin-KC2-DMA maintains surface neutrality, minimizing opsonization and extending circulation half-life. Following cellular uptake via endocytosis, acidic endosomal environments (pH 5.0–6.0) protonate the lipid. This triggers:

  • Electrostatic attraction to anionic endosomal membranes
  • Ketal-mediated conformational strain promoting inverted hexagonal phase (HII) transition
  • Fusion-mediated pore formation enabling nucleic acid cytosolic releaseKinetic assays demonstrate DLin-KC2-DMA LNPs achieve >80% functional mRNA delivery compared to <5% for naked mRNA [2] [6] [10].

  • Therapeutic Applications:

  • siRNA Delivery: Seminal primate studies demonstrated DLin-KC2-DMA LNPs achieved durable Factor VII gene silencing at 0.1 mg/kg siRNA, validating its clinical translatability. This potency directly enabled the development of MC3 lipid in Onpattro® [5] [10].
  • mRNA Vaccine Prototyping: Though superseded by later lipids (e.g., ALC-0315 in COVID-19 vaccines), DLin-KC2-DMA established structure-function principles critical for vaccine LNP design. Its pKa optimization strategy and ketal stabilization were directly adapted for vaccine lipids [5] [9].
  • Antigen-Presenting Cell Targeting: Unlike cytotoxic cationic lipids, DLin-KC2-DMA exhibits minimal immunotoxicity in macrophages/dendritic cells. At 5 μg/mL, it mediates >80% GAPDH gene silencing without impairing APC viability—enabling applications in immunotherapeutic LNPs [4] [8].

Table 3: Key Ionizable Lipids in Approved and Investigational Therapies

Therapeutic ApplicationIonizable LipidRelationship to DLin-KC2-DMA
siRNA (Onpattro®)DLin-MC3-DMADirect successor with ester biodegradability
mRNA COVID-19 VaccinesALC-0315 (Pfizer), SM-102 (Moderna)pKa optimization principles derived from DLin-KC2-DMA
Hepatic CRISPR/Cas9LP-01Incorporates ketal stabilization strategy
T-cell CAR mRNA DeliveryC14-4Utilizes asymmetric tail design philosophy

Properties

Product Name

DLin-KC2-DMA

IUPAC Name

2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]-N,N-dimethylethanamine

Molecular Formula

C43H79NO2

Molecular Weight

642.1 g/mol

InChI

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-43(45-41-42(46-43)37-40-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChI Key

LRFJOIPOPUJUMI-KWXKLSQISA-N

SMILES

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC

Solubility

Soluble in DMSO

Synonyms

DLin-KC2-DMA; D-Lin-KC2-DMA; KC2;

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC1(OCC(O1)CCN(C)C)CCCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC1(OC(CO1)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.